molecular formula C17H18N2O5 B2768766 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate CAS No. 868679-54-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate

Cat. No.: B2768766
CAS No.: 868679-54-3
M. Wt: 330.34
InChI Key: NSXLIEUDHCRWKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.


Molecular Structure Analysis

The molecular structure of this compound is complex and allows it to interact with various biological targets. The exact arrangement of the molecules within a layered structure is not fully understood .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Scientific Research Applications

Crystal Structure Determination and Heterocyclic Design Research in crystallography has utilized compounds similar to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate" for detailed crystal structure determination. The structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined using powder diffraction techniques, highlighting the utility of such compounds in elucidating crystal structures of complex molecules (Rybakov et al., 2001).

Catalytic Applications In the realm of catalysis, Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, closely related to the compound , have been prepared and showed catalytic activities in the transfer hydrogenation of ketones (Cheng et al., 2009).

Organic Synthesis The synthesis and characterization of novel bioactive analogs, such as those containing the 1,2,4-oxadiazole ring, demonstrate the compound's relevance in the development of new pharmaceuticals and materials with potential antitumor activity (Maftei et al., 2013).

Material Science and Nonlinear Optics The compound has been instrumental in the synthesis of new materials, such as polyimides derived from pyridine-containing dianhydride monomers, showcasing its application in creating materials with desirable thermal and mechanical properties (Wang et al., 2006). Additionally, research into molecular complexes for nonlinear optics has explored the ideal orientation of chromophores linked by hydrogen bonds, underlining the importance of such compounds in the development of materials with specific optical properties (Muthuraman et al., 2001).

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-9-13(14(19(22)23)15(20)18-10)24-16(21)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLIEUDHCRWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328181
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868679-54-3
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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